molecular formula C13H14N4O2 B2910144 morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone CAS No. 321533-74-8

morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

Cat. No.: B2910144
CAS No.: 321533-74-8
M. Wt: 258.281
InChI Key: CKCUXNSLSUUODG-UHFFFAOYSA-N
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Description

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a heterocyclic compound that contains a morpholine ring, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone include other heterocyclic compounds with similar structural features, such as:

Uniqueness

What sets this compound apart is its unique combination of these three heterocyclic rings, which can impart distinct biological activities and chemical properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

morpholin-4-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)11-2-3-12(14-10-11)17-5-1-4-15-17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUXNSLSUUODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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